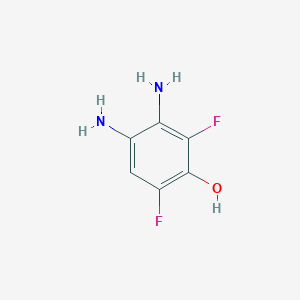

3,4-Diamino-2,6-difluorophenol

Description

Contextualization of Fluorinated Aromatic Amines and Phenols in Contemporary Organic Chemistry

Fluorinated aromatic amines and phenols are classes of organic compounds that have garnered substantial attention in contemporary organic chemistry. The introduction of fluorine atoms into an aromatic ring can profoundly alter the molecule's physical, chemical, and biological properties. researchgate.netresearchgate.net Fluorine's high electronegativity and small van der Waals radius lead to unique electronic effects, increased lipophilicity, and enhanced metabolic stability in drug molecules. mdpi.com In materials science, the incorporation of fluorine can improve thermal stability, chemical resistance, and optical properties, and lower the dielectric constant of polymers. mdpi.commdpi.comscielo.br

Aromatic amines and phenols, on their own, are fundamental building blocks in organic synthesis, serving as precursors to a wide range of dyes, pharmaceuticals, and polymers. When combined with fluorine, their utility is significantly expanded. Fluorinated anilines and phenols are key intermediates in the synthesis of agrochemicals, liquid crystals, and specialty polymers. The strategic placement of fluorine atoms on the aromatic ring allows for fine-tuning of the molecule's reactivity and interactions, making these compounds highly valuable in the design of functional materials and bioactive agents.

Significance of the 3,4-Diamino-2,6-difluorophenol Scaffold in Synthetic Chemistry

The this compound scaffold is of particular significance due to its trifunctional nature, possessing two amino groups and a hydroxyl group on a difluorinated benzene (B151609) ring. This unique arrangement of functional groups offers multiple reaction sites for polymerization and molecular elaboration.

The two amino groups, positioned ortho to each other, are ideal for the formation of heterocyclic rings, such as benzimidazoles or benzoxazoles, which are important structural motifs in many high-performance polymers and pharmaceuticals. The presence of the hydroxyl group provides an additional point for modification or for influencing the final properties of the material, such as solubility and adhesion. The two fluorine atoms are expected to enhance the thermal stability, oxidative resistance, and solubility of polymers derived from this monomer, while also lowering their dielectric constant. kpi.ua These properties are highly sought after in the aerospace, electronics, and automotive industries for applications such as flexible displays, high-frequency communication components, and lightweight structural materials. nih.govmdpi.com

Overview of Research Trajectories for Complex Fluorinated Organic Compounds

Current research trajectories for complex fluorinated organic compounds are focused on several key areas:

Development of Novel Synthetic Methodologies: A significant effort is dedicated to creating more efficient, selective, and environmentally benign methods for introducing fluorine and fluorinated groups into organic molecules. nih.gov

High-Performance Polymers: There is a strong drive to synthesize new fluorinated monomers for the creation of advanced polymers with superior properties, such as extreme thermal resistance, enhanced mechanical strength, and low dielectric constants for next-generation electronics. researchgate.netmdpi.comscielo.br

Medicinal Chemistry and Agrochemicals: The strategic incorporation of fluorine continues to be a major strategy in the design of new drugs and pesticides with improved efficacy and metabolic stability. mdpi.com

Functional Materials: Research is also exploring the use of fluorinated compounds in the development of functional materials such as liquid crystals, sensors, and advanced coatings.

The study of molecules like this compound aligns perfectly with these research trends, as it holds the potential to be a key building block in the development of new high-performance polymers and other functional materials.

Objectives and Scope of Academic Inquiry into this compound

The primary objectives of academic inquiry into this compound would logically encompass:

Development of an efficient and scalable synthetic route: As there is no readily available commercial source for this compound, a key objective is to establish a reliable method for its preparation. A plausible approach involves the nitration of 2,6-difluorophenol (B125437) to yield 2,6-difluoro-3,4-dinitrophenol, followed by the reduction of the nitro groups to the corresponding diamine. chemmethod.com

Thorough characterization of its physicochemical properties: This includes determining its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) to establish a comprehensive profile of the compound.

Exploration of its reactivity and polymerization potential: Investigating its use as a monomer in the synthesis of new polymers, such as polyimides, polybenzoxazoles, or other heterocyclic polymers, is a central goal. The properties of these resulting polymers would then be systematically studied.

Computational modeling and structure-property relationship studies: Theoretical calculations can provide insights into the molecular geometry, electronic properties, and predicted characteristics of polymers derived from this monomer, guiding experimental work.

The scope of this inquiry is to establish this compound as a viable and valuable building block in the synthetic chemist's toolbox, paving the way for the creation of new materials with advanced properties.

Data Tables

Table 1: Physicochemical Properties of Related Difluorophenols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,4-Difluorophenol | C₆H₄F₂O | 130.09 | 22.4 | 52-53 (19 mmHg) |

| 2,6-Difluorophenol | C₆H₄F₂O | 130.09 | 38-41 | 59-61 (17 mmHg) |

| 3,4-Difluorophenol | C₆H₄F₂O | 130.09 | 34-38 | 85 (20 mmHg) |

Data sourced from commercial supplier information and chemical databases. scielo.brkpi.uachemmethod.comsigmaaldrich.com

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₆H₆F₂N₂O |

| Molecular Weight ( g/mol ) | 160.12 |

| Melting Point (°C) | >150 (estimated based on related aromatic diamines) |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMAc, NMP) |

Structure

3D Structure

Properties

Molecular Formula |

C6H6F2N2O |

|---|---|

Molecular Weight |

160.12 g/mol |

IUPAC Name |

3,4-diamino-2,6-difluorophenol |

InChI |

InChI=1S/C6H6F2N2O/c7-2-1-3(9)5(10)4(8)6(2)11/h1,11H,9-10H2 |

InChI Key |

JPJZXXJKSMCODH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)O)F)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 3,4 Diamino 2,6 Difluorophenol

Established Synthetic Routes for 3,4-Diamino-2,6-difluorophenol

Established methods for synthesizing substituted diaminophenols typically rely on multi-step sequences involving nitration and subsequent reduction. These classical approaches, while robust, require precise control over reaction conditions to achieve the desired isomer and maximize yields.

The synthesis of this compound can be logically approached starting from commercially available fluorinated precursors such as 2,6-difluoroaniline (B139000) sigmaaldrich.comnih.gov or 2,6-difluorophenol (B125437). chemicalbook.com A common and effective strategy for introducing adjacent amino groups onto an aromatic ring involves a nitration-reduction sequence. google.comgoogle.com

A plausible synthetic pathway starting from 2,6-difluorophenol would proceed as follows:

Diazotization and Hydrolysis of 2,6-difluoroaniline: 2,6-difluoroaniline can be converted to 2,6-difluorophenol. This process involves treating the aniline (B41778) with sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid to form a diazonium salt, followed by hydrolysis under reflux, often with a copper sulfate (B86663) catalyst. chemicalbook.com

First Nitration: The resulting 2,6-difluorophenol is then nitrated. The hydroxyl group is a powerful activating group and, along with the fluorine atoms, directs the electrophilic substitution primarily to the para position (C4). This yields 4-nitro-2,6-difluorophenol.

Second Nitration: A subsequent, more forceful nitration introduces a second nitro group. The existing nitro group is strongly deactivating, making this step more challenging. The second nitro group is directed to the C3 position, ortho to the hydroxyl group and meta to the first nitro group, resulting in 3,4-dinitro-2,6-difluorophenol.

Reduction: The final step is the reduction of both nitro groups to amino groups. This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under hydrogen pressure. google.comchemicalbook.com This reaction reduces the dinitro compound to the final product, this compound.

An alternative pathway could begin with the synthesis of 4-amino-2,6-difluorophenol (B148228), which is prepared by the catalytic reduction of 4-nitro-2,6-difluorophenol. chemicalbook.com This intermediate would then be subjected to a regioselective nitration at the C3 position, followed by a final reduction step. The synthesis of 3,4-diaminophenol (B1333219) from p-aminophenol follows a similar logic, involving acylation to protect the amino group, followed by nitration, hydrolysis, and reduction. google.com

The efficiency of each synthetic step, particularly the reduction of nitro groups, is highly dependent on the optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, temperature, and pressure. For instance, the catalytic hydrogenation of nitro-aromatic compounds is a critical step where conditions can be fine-tuned to maximize yield and purity.

Based on analogous reductions of fluorinated nitro-phenols, reaction conditions can be optimized for high yields. chemicalbook.com

Table 1: Optimization of Catalytic Hydrogenation for a Related Compound (4-amino-2,6-difluorophenol)

| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5% Pd/C | 5.4 wt% | Methanol (B129727) | 60-70 | 0.3-0.4 | 3-5 | 89.7 | chemicalbook.com |

Similarly, the synthesis of 3,4-diaminotoluene (B134574) from o-nitro-p-toluidine highlights the importance of temperature and pressure control in achieving high yields. google.com The data suggests that careful control of these parameters is crucial for preventing side reactions and ensuring complete conversion.

Achieving regioselectivity is a central challenge in the synthesis of polysubstituted aromatic compounds. organic-chemistry.org In the case of this compound, the directing effects of the substituents on the benzene (B151609) ring must be carefully managed.

Directing Group Effects: The two fluorine atoms are deactivating but ortho, para-directing. The hydroxyl group is strongly activating and also ortho, para-directing. In the initial nitration of 2,6-difluorophenol, these effects combine to strongly favor substitution at the C4 position, which is para to the hydroxyl group and flanked by the two fluorine atoms.

Controlling Subsequent Substitutions: Once the first nitro group is in place at C4, the ring becomes more deactivated. The introduction of the second nitro group at C3 is directed ortho to the powerful hydroxyl activating group. The regioselectivity can be influenced by the choice of nitrating agent and reaction conditions.

Use of Protecting Groups: In more complex syntheses, protecting groups can be employed to block certain positions on the ring, thereby forcing substitution at the desired location. For the synthesis of diaminophenols, an acyl group is sometimes used to temporarily protect an amino function during a subsequent nitration step. google.com The nature of N-substituents can significantly influence the site of functionalization on the aromatic ring. rsc.org

Novel and Emerging Synthetic Approaches

While classical methods are well-established, modern synthetic chemistry offers alternative routes that may provide milder conditions, improved selectivity, and better atom economy.

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for forming C-N bonds. tcichemicals.com These reactions typically use a palladium, copper, or ruthenium catalyst to couple an aryl halide or triflate with an amine. tcichemicals.comresearchgate.net

A potential novel route to this compound could involve:

Starting with a precursor like 3,4-dichloro-2,6-difluorophenol or the corresponding dibromo-analogue.

Performing a double Buchwald-Hartwig amination using ammonia (B1221849) or a protected ammonia equivalent in the presence of a suitable palladium catalyst and ligand.

Arene activation through transition-metal η6-coordination has emerged as a method to functionalize the relatively inert C-F bond. researchgate.net Ruthenium-catalyzed protocols have been developed for the amination of electron-rich and neutral aryl fluorides, which are typically unreactive in classical nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This strategy could potentially be adapted to directly introduce amino groups onto a difluorinated phenol (B47542) ring, avoiding the need for nitration and reduction steps.

Electrochemical synthesis is gaining traction as a green and efficient alternative to traditional chemical methods. acs.org It replaces chemical oxidants or reductants with electric current, often operating under mild conditions with minimal waste. acs.orgacs.org

The synthesis of aminophenols via electrochemical methods has been well-documented. acs.orgresearchgate.net A plausible electrochemical route to this compound would involve the cathodic reduction of the 3,4-dinitro-2,6-difluorophenol intermediate. This approach avoids the use of high-pressure hydrogen gas and metal catalysts. The process for synthesizing p-aminophenol from nitrobenzene (B124822) electrochemically provides a strong precedent for this type of transformation. google.com

The mechanism for the electrochemical reduction of a nitro group to an amine is a multi-step process involving several electron and proton transfers. By controlling the electrode potential, it is possible to selectively reduce the nitro groups to amines with high efficiency. researchgate.net Recent advances in electrocatalysis, including the development of novel nanocomposite electrodes, have further improved the efficiency and detection limits for aminophenol synthesis and analysis. rsc.org

Biocatalytic Transformations in Fluorophenol Synthesis

The synthesis of fluorinated phenols, including precursors to this compound, can be approached using biocatalytic methods, which offer high selectivity under mild conditions. numberanalytics.com Enzymes, particularly hydroxylases and oxidases, are key to these transformations.

One notable approach involves the use of whole-cell biocatalysts. For instance, Escherichia coli cells engineered to express 4-hydroxyphenylacetate (B1229458) 3-hydroxylase have been successfully used to convert 4-halophenols into their corresponding 4-halocatechols. researchgate.net In this process, 4-fluorophenol (B42351) is transformed into 4-fluorocatechol. The rate of this biotransformation is influenced by the halogen substituent, with the conversion of 4-fluorophenol occurring 1.6 to 3.4 times faster than its chloro-, bromo-, and iodo- counterparts. researchgate.net This regioselective hydroxylation is a significant advantage over many chemical methods. researchgate.net The process has been scaled up to a 5-liter stirred tank bioreactor, demonstrating its potential for larger-scale production. researchgate.net

Directed evolution is another powerful tool for developing novel biocatalysts for fluorination. chemistryviews.org By subjecting enzymes to iterative rounds of mutation and selection, their activity and selectivity for specific reactions can be significantly enhanced. chemistryviews.org Researchers have successfully engineered enzymes to catalyze C-H fluorinations, a previously challenging transformation in biocatalysis. chemistryviews.org While not yet applied directly to this compound, these advancements in creating "new-to-nature" C-F bond-forming biocatalysts open future possibilities for more direct and efficient syntheses of complex fluorinated molecules. numberanalytics.comchemistryviews.org

Enzymatic cascades can also be designed for the synthesis of fluorinated building blocks. For example, fluorinated alanine (B10760859) enantiomers have been synthesized using an enzyme pair coupled with cofactor regeneration, showcasing the potential for multi-enzyme systems in organofluorine chemistry. nih.gov

Mechanistic Investigations of Key Synthetic Steps

The synthesis of a polysubstituted aromatic compound like this compound involves several key reaction types, including electrophilic aromatic substitution (e.g., nitration), nucleophilic aromatic substitution, and reduction. Understanding the mechanisms of these steps is crucial for optimizing reaction conditions and improving yields.

The synthesis of aminophenols often proceeds through the reduction of a corresponding nitrophenol. A common route to a precursor for the target molecule, 4-amino-2,6-difluorophenol, involves the catalytic hydrogenation of 4-nitro-2,6-difluorophenol. chemicalbook.com In the broader context of nitroarene hydrogenation, the reaction pathway can involve several intermediates. For example, the conversion of nitrobenzene to p-aminophenol (PAP) involves an acid-catalyzed rearrangement of an N-phenylhydroxylamine intermediate. researchgate.net

In palladium-catalyzed reactions, which are common in fluorination and C-H activation, organometallic intermediates play a critical role. For instance, in a decarbonylative difluoromethylation reaction, monitoring by ¹⁹F NMR spectroscopy showed the formation of an oxidative addition adduct as a key intermediate. acs.org In copper-catalyzed reactions for synthesizing meta-aminophenol derivatives, an ortho-quinol imine intermediate is proposed, formed after an oxidative addition of an N-O bond to the Cu(I) catalyst, which then undergoes an oxa-Michael reaction. mdpi.com

Semiempirical calculations have been used to investigate intermediates in reactions like the Elbs oxidation, which introduces a hydroxyl group. These studies suggest that the intermediate is formed from the reaction of a tautomeric carbanion of the phenolate (B1203915) ion rather than through the oxyanion itself. researchgate.net

In one study on PNP hydrogenation, the initial reaction rate was observed to decrease as the initial hydrogen pressure increased, a phenomenon that can be explained by the reaction mechanism. chlorpars.com The effect of temperature and reactant concentration on the reaction rate provides valuable data for optimizing reactor design and operating conditions. chlorpars.com Kinetic analysis of the fluorination of 2,4-dichloronitrobenzene (B57281) points towards a solid-liquid interfacial mechanism, where the reaction occurs at the interface between the solid catalyst and the liquid reactants. researchgate.net

Catalysis is fundamental to the efficient and selective synthesis of this compound and its precursors. Catalysts accelerate reactions, often allowing them to proceed under milder conditions, and can direct the reaction to form a specific desired product over others. researchgate.netjddhs.com

Palladium Catalysis: Palladium-on-carbon (Pd/C) is a widely used and effective catalyst for the reduction of nitro groups. In the synthesis of 4-amino-2,6-difluorophenol, both 5% and 10% Pd/C have been used to hydrogenate 4-nitro-2,6-difluorophenol in methanol, achieving high purity and yields around 90%. chemicalbook.com Palladium catalysts are also crucial for C-H activation and fluorination reactions, often in combination with specific ligands like XantPhos to control reactivity and selectivity. acs.orggoogle.com

Copper Catalysis: Copper catalysts, such as Cu₂O, CuO, and CuSO₄, are employed in the hydrolysis of halobenzenes to produce phenols. google.com A process for preparing p-fluorophenol involves the hydrolysis of p-bromofluorobenzene using a mixture of NaOH and Na₂CO₃ in the presence of a copper catalyst. google.com Copper is also used in Ullmann-type reactions and for rearrangements to form aminophenol derivatives. mdpi.comgoogle.com

Biocatalysis: As discussed in section 2.2.3, enzymes offer unparalleled selectivity. researchgate.net Hydroxylase enzymes can introduce -OH groups with specific regioselectivity, which is difficult to achieve with traditional chemical catalysts. researchgate.net The use of biocatalysts aligns well with green chemistry principles by enabling reactions at ambient temperatures and neutral pH. researchgate.net

Below is a table summarizing catalyst use in related syntheses.

| Reaction Type | Catalyst | Substrate Example | Product Example | Reference |

| Nitro Group Reduction | 10% Palladium on Carbon | 4-nitro-2,6-difluorophenol | 4-amino-2,6-difluorophenol | chemicalbook.com |

| Hydrolysis | Copper (e.g., Cu₂O) | p-bromofluorobenzene | p-fluorophenol | google.com |

| Rearrangement | IPrCuBr / AgSbF₆ | N-alkoxy-2-methylaniline | meta-aminophenol derivative | mdpi.com |

| Hydroxylation | 4-hydroxyphenylacetate 3-hydroxylase (E. coli) | 4-fluorophenol | 4-fluorocatechol | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for environmental sustainability. These principles focus on reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources. jddhs.comnih.gov

Atom economy is a core concept in green chemistry that measures how many atoms from the starting materials are incorporated into the final desired product. nih.gov High atom economy means less waste is generated. Waste minimization can be achieved through various strategies, including recycling, using reusable equipment, and designing more efficient synthetic routes. closedlooprecycling.uswsu.edu

Catalysis: Using catalysts is a key green chemistry principle because they are used in small amounts and can be recycled and reused, which significantly reduces waste compared to stoichiometric reagents. researchgate.netnih.gov For example, heterogeneous catalysts like Pd/C can be filtered off after the reaction and reused. chemicalbook.com

Solvent Choice: The choice of solvent has a major impact on the environmental footprint of a process. Green syntheses aim to use safer solvents like water or biodegradable options, or to conduct reactions in solvent-free conditions. researchgate.netnih.gov The synthesis of 4-amino-2,6-difluorophenol uses methanol as a solvent, which can be recovered and recycled. chemicalbook.com

Waste Valorization: Another strategy is to find uses for byproducts. In some large-scale chemical processes, byproducts that would otherwise be waste can be valuable commodities themselves. rsc.org Additionally, industrial or biological waste can sometimes be repurposed as a raw material. For example, waste eggshells, a source of calcium, have been used to synthesize calcium ferrite (B1171679) photocatalysts for degrading pollutants. rsc.org Similarly, carbonaceous adsorbents derived from fertilizer industry waste have been shown to remove fluorophenols from aqueous solutions. researchgate.net While not a direct synthetic application, this demonstrates the principle of converting waste into a useful material for environmental remediation related to the chemical class. rsc.orgresearchgate.net

By carefully selecting catalysts, solvents, and synthetic pathways, the production of this compound can be made more efficient and environmentally benign, adhering to the principles of green chemistry.

Development of Sustainable Solvent Systems

The choice of solvent is a critical factor in the development of sustainable chemical processes. Traditional syntheses of aromatic amines often employ volatile organic compounds (VOCs) which pose environmental and health risks. Modern approaches to the synthesis of compounds like this compound are increasingly focused on the use of greener, more benign solvent systems for the catalytic hydrogenation of the dinitro precursor.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Research on the reduction of various aromatic nitro compounds has demonstrated the feasibility of using water as a reaction medium, often in the presence of a phase-transfer catalyst or with modified catalyst systems to enhance the solubility of the organic substrate. For instance, the reduction of dinitroarenes has been successfully carried out in water using catalysts like nickel boride (Ni2B) generated in situ from sodium borohydride (B1222165) and a nickel salt. researchgate.net This approach not only eliminates the need for organic solvents but can also lead to rapid reaction times and high yields. researchgate.net

Another class of sustainable solvents includes lower alcohols such as methanol and ethanol. mdpi.com These are often favored for catalytic hydrogenation due to their ability to dissolve both the organic substrate and the hydrogen gas to some extent, facilitating the reaction at the catalyst surface. mdpi.com Furthermore, they are biodegradable and have a lower environmental impact compared to many other organic solvents. Patents describing the catalytic hydrogenation of dinitrodiphenyl (B12803432) sulfone to its corresponding diamine have specified the use of lower alcohols or their mixtures as effective solvents. researchgate.net

The following table summarizes potential sustainable solvent systems for the catalytic hydrogenation of a dinitro precursor to this compound, based on literature for analogous reductions.

| Solvent System | Catalyst | Advantages |

| Water | In situ generated Nickel Boride (Ni2B) | Environmentally benign, non-flammable, potential for rapid reactions. researchgate.net |

| Methanol | Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) | Good solubility for reactants, readily available, biodegradable. mdpi.com |

| Ethanol | Raney Nickel | Effective for hydrogenation, biodegradable, lower toxicity than methanol. mdpi.com |

| Water with Phase Transfer Catalyst (e.g., TBAB) | Pd/C | Enhances reaction rate in a biphasic system, avoids organic solvents. |

Energy Efficiency in Synthetic Protocols

Catalytic hydrogenation is generally more energy-efficient than older reduction methods, such as those using stoichiometric amounts of metals like iron or tin in acidic media, which often require harsh conditions and generate significant waste. numberanalytics.com The efficiency of catalytic hydrogenation is influenced by several factors, including the choice of catalyst, reaction temperature, and hydrogen pressure.

The use of highly active catalysts, such as palladium or platinum supported on carbon, can significantly reduce the activation energy of the hydrogenation reaction, allowing it to proceed under milder conditions. numberanalytics.com This translates to lower energy input in the form of heat and pressure. For instance, many catalytic hydrogenations of aromatic nitro compounds can be carried out at or near room temperature and at moderate hydrogen pressures (1-10 atm). researchgate.net

The table below outlines key parameters that can be optimized to enhance the energy efficiency of the catalytic hydrogenation step.

| Parameter | Conventional Conditions | Energy-Efficient Conditions | Rationale |

| Temperature | 50-150 °C | Room Temperature to 50 °C | Lowering the reaction temperature directly reduces energy consumption. |

| Pressure | High Pressure (e.g., >50 atm) | Low to Moderate Pressure (1-10 atm) | Reduces the energy required for gas compression and enhances safety. |

| Catalyst | Standard Catalysts | High-Activity Nanocatalysts or Recyclable Catalysts | Higher activity allows for lower temperatures and pressures; recyclability reduces overall energy footprint. |

| Reaction Time | Several hours | Shorter reaction times with efficient catalysts | Minimizes the operational time of energy-consuming equipment. |

By carefully selecting a sustainable solvent system and optimizing the reaction parameters for energy efficiency, the synthesis of this compound via the catalytic hydrogenation of its dinitro precursor can be designed to be a more environmentally responsible and economically viable process.

Advanced Spectroscopic and Structural Elucidation of 3,4 Diamino 2,6 Difluorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive analytical technique for elucidating the structure of organic compounds. For fluorinated molecules such as 3,4-Diamino-2,6-difluorophenol, a combination of one-dimensional (1D) and multi-dimensional NMR experiments is often employed to unambiguously assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

Multi-dimensional NMR techniques are crucial for unraveling the complex spin systems present in substituted aromatic compounds. These experiments provide correlation data that helps in establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. For derivatives of this compound, COSY would be instrumental in assigning the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the direct assignment of carbon atoms bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a vital tool that reveals long-range couplings between protons and carbons (typically over two to three bonds). rsc.org This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For instance, correlations between the amino protons and the aromatic carbons can confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This provides through-space correlations which are invaluable for determining stereochemistry and the three-dimensional structure of molecules.

Table 1: Illustrative Multi-dimensional NMR Correlations for a Hypothetical Derivative of this compound

| Proton (¹H) Signal | COSY Correlations | HSQC Correlated Carbon (¹³C) | Key HMBC Correlations | Key NOESY Correlations |

| H-5 | H-aromatic | C-5 | C-3, C-4, C-6 | NH₂ (at C-4), F (at C-6) |

| NH₂ (at C-3) | - | - | C-2, C-3, C-4 | NH₂ (at C-4), H-aromatic |

| NH₂ (at C-4) | - | - | C-3, C-4, C-5 | NH₂ (at C-3), H-5 |

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govalfa-chemistry.com The chemical shift of a fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful probe for structural elucidation. alfa-chemistry.com

The chemical shifts in ¹⁹F NMR are influenced by several factors, including:

Electronic Effects: Electron-donating groups cause an upfield shift (to less negative ppm values), while electron-withdrawing groups result in a downfield shift (to more negative ppm values). alfa-chemistry.com The amino and hydroxyl groups in this compound would significantly influence the chemical shifts of the fluorine atoms at positions 2 and 6.

Solvent Effects: The choice of solvent can also impact the ¹⁹F chemical shifts.

The analysis of coupling constants between ¹⁹F and neighboring nuclei (¹H, ¹³C) provides further structural information. For example, the magnitude of the coupling constant can indicate the number of bonds separating the coupled nuclei.

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Fluorinated Aromatic Compounds.

| Type of Fluorine Environment | Typical Chemical Shift Range (ppm) relative to CFCl₃ |

| Aromatic Fluorine (Ar-F) | -100 to -170 |

| Fluorine adjacent to an electron-donating group | Upfield shift within the range |

| Fluorine adjacent to an electron-withdrawing group | Downfield shift within the range |

Note: The actual chemical shifts for this compound would need to be determined experimentally.

NMR spectroscopy can also be utilized to study the dynamic processes in molecules, such as conformational changes or restricted rotation around single bonds. nih.govnih.gov For this compound and its derivatives, hindered rotation around the C-N or C-O bonds could lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent.

Techniques like variable temperature NMR can be employed to study these dynamic processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers associated with the conformational changes. utoronto.ca

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to four or five decimal places). rsc.org This precision allows for the determination of the elemental composition of the ion, which is a critical step in identifying an unknown compound or confirming the structure of a synthesized molecule. For this compound (C₆H₆F₂N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally observed value to confirm its identity.

Table 3: Theoretical and Observed Mass for Protonated this compound.

| Ion | Theoretical Exact Mass (Da) | Observed Mass (Da) |

| [C₆H₆F₂N₂O + H]⁺ | 161.0521 | (To be determined experimentally) |

Tandem Mass Spectrometry, also known as MS/MS, is a powerful technique for structural elucidation. youtube.comyoutube.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.

For this compound, the fragmentation would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or carbon monoxide (CO). The analysis of these fragmentation pathways can help to confirm the positions of the amino and hydroxyl groups on the aromatic ring. massbank.eunih.gov

Table 4: Plausible Fragmentation Pathways for Protonated this compound.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 161.0521 | H₂O | 143.0415 | [C₆H₅F₂N₂]⁺ |

| 161.0521 | NH₃ | 144.0258 | [C₆H₄F₂NO]⁺ |

| 143.0415 | HCN | 116.0336 | [C₅H₄F₂N]⁺ |

Note: These are hypothetical fragmentation pathways and would need to be confirmed by experimental MS/MS data.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. The vibrational spectrum is determined by the molecule's functional groups and their interactions with their immediate chemical environment.

Assignment of Characteristic Functional Group Vibrations (Amino, Hydroxyl, C-F)

The IR and Raman spectra of this compound are expected to be rich with characteristic bands corresponding to its primary functional groups: the amino (-NH₂), hydroxyl (-OH), and carbon-fluorine (C-F) moieties.

The amino group typically exhibits symmetric and asymmetric N-H stretching vibrations in the 3300-3500 cm⁻¹ region. The presence of two amino groups at the 3- and 4-positions would likely lead to complex, overlapping bands in this region. Inter- and intramolecular hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. N-H scissoring (bending) vibrations are anticipated around 1600-1650 cm⁻¹.

The hydroxyl group is characterized by a strong O-H stretching band, typically found in the 3200-3600 cm⁻¹ range. Its exact position is highly sensitive to hydrogen bonding. A free O-H stretch appears as a sharp band around 3600 cm⁻¹, while involvement in hydrogen bonding results in a broad band at lower frequencies. The O-H in-plane bending vibration is expected between 1300 and 1450 cm⁻¹.

The carbon-fluorine bonds give rise to strong stretching vibrations in the 1000-1400 cm⁻¹ region of the infrared spectrum. In 2,6-difluorophenol (B125437), these C-F stretching modes are observed, and similar bands would be characteristic for the title compound.

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic ring C=C stretching modes typically appear in the 1400-1600 cm⁻¹ region.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Broadening and shifting expected due to hydrogen bonding. |

| N-H Scissoring (Bending) | 1600 - 1650 | ||

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Position and width are highly dependent on hydrogen bonding. |

| O-H In-plane Bend | 1300 - 1450 | ||

| Carbon-Fluorine (C-F) | C-F Stretch | 1000 - 1400 | Expected to be strong in the IR spectrum. |

| Aromatic Ring | C-H Stretch | > 3000 | |

| C=C Stretch | 1400 - 1600 | Multiple bands are expected. |

Conformational Analysis through Vibrational Fingerprinting

For a molecule like this compound, several conformations could exist due to the rotation of the -OH and -NH₂ groups. These different conformers would likely have unique vibrational fingerprints. By comparing the experimental spectrum with theoretical calculations for different stable conformations, it is possible to deduce the predominant conformation in a given state (e.g., solid, in solution). spectroscopyonline.com The study of polymorphism in molecular crystals, such as in carbamazepine, has shown that even subtle changes in the crystal lattice can lead to detectable differences in the Raman spectra, highlighting the sensitivity of vibrational fingerprinting. spectroscopyonline.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the structures of analogous compounds like 4-amino-2,6-dichlorophenol (B1218435) and 2,6-difluorophenol offer significant insights. researchgate.netnih.gov

Molecular Conformation and Crystal Packing Analysis

Based on the crystal structure of 4-amino-2,6-dichlorophenol, the phenol (B47542) ring in this compound is expected to be essentially planar. nih.gov The substituents (-OH, -NH₂, -F) will lie in or close to the plane of the aromatic ring. The crystal packing will be governed by a combination of van der Waals forces and, more importantly, a network of hydrogen bonds. The presence of two fluorine atoms, as seen in the crystal structure of 2,6-difluorophenol, will influence the local electronic environment and packing arrangement. researchgate.netbohrium.com

Hydrogen Bonding Networks and Intermolecular Interactions

The following types of hydrogen bonds are anticipated:

O-H···N and N-H···O: These are conventional and relatively strong hydrogen bonds. In the crystal structure of 4-amino-2,6-dichlorophenol, O-H···N and N-H···O hydrogen bonds link the molecules into sheets. nih.govresearchgate.net A similar motif is highly probable for this compound.

N-H···N: Hydrogen bonds between amino groups on adjacent molecules are also likely to be present.

N-H···F and O-H···F: The fluorine atoms can act as hydrogen bond acceptors, though these interactions are generally weaker than those involving oxygen or nitrogen.

The interplay of these various hydrogen bonds will dictate the final three-dimensional architecture of the crystal.

Table 2: Typical Hydrogen Bond Geometries in Related Aromatic Compounds

| Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Reference Compound |

| O-H | N | ~2.65 | ~169 | 4-amino-2,6-dichlorophenol nih.gov |

| N-H | O | ~3.08 | ~158 | 4-amino-2,6-dichlorophenol nih.gov |

Advanced Electron Microscopy and Surface Characterization

As of the current literature survey, no specific studies employing advanced electron microscopy or surface characterization techniques for this compound have been reported. Such investigations could, in the future, provide valuable information on the morphology, crystal habits, and surface properties of this compound, which could be particularly relevant for its applications in materials science.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Studies

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for investigating the surface topography and internal structure of materials at the micro- and nanoscale. researchgate.net In the context of polymers derived from this compound, these methods provide invaluable insights into the morphology of the resulting polymer films and nanocomposites.

Studies on fluorinated polybenzoxazole (F-PBO) films, which are synthesized from precursors like this compound, have utilized SEM to examine surface morphology. For instance, analysis of F-PBO films has revealed that thermal curing processes can induce slight increases in surface roughness. acs.org In one study, the root mean square (RMS) surface roughness of a polyhydroxyamide (PHA) precursor film was 0.26 nm, which increased to 0.48 nm after curing to form the F-PBO film. acs.org

Furthermore, SEM is instrumental in observing the morphology of nanocomposites incorporating these polymers. For example, in studies of polyaniline (PANI)/SnO₂ nanocomposites, SEM images have shown highly dispersed particles with some agglomeration. chalcogen.ro Similarly, for derivatives of this compound that might be incorporated into nanocomposite materials, SEM would be critical for visualizing the dispersion and interaction of the polymer matrix with any filler materials.

TEM provides higher resolution imaging, allowing for the visualization of the internal structure and the size and shape of nanoparticles within a polymer matrix. In related nanocomposite systems, TEM has been used to confirm the embedding of nanoparticles within the polymer chain and to determine their size, which can be in the range of 16 nm. chalcogen.ro For F-PBO based materials, TEM could be employed to study the fine details of the polymer network and the dispersion of any incorporated functional nanoparticles.

The morphological characteristics of a representative fluorinated polybenzoxazole (F-PBO) precursor and cured film are summarized in the table below.

| Sample | RMS Roughness (nm) | Peak-to-Peak (PtP) (nm) |

| F-PHA Precursor Film | 0.26 | 2.14 |

| Cured F-PBO Film | 0.48 | 4.20 |

Computational and Theoretical Investigations of 3,4 Diamino 2,6 Difluorophenol

Reactivity and Reaction Mechanism Predictions

The reactivity of an aromatic compound is largely dictated by the distribution of its electron density, which can be predicted using computational methods like Molecular Electrostatic Potential (MEP) analysis and Fukui functions.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule, identifying regions prone to electrophilic and nucleophilic attack. In MEP analysis, areas of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.netbohrium.com For 3,4-Diamino-2,6-difluorophenol, one would predict that the oxygen atom of the hydroxyl group and the nitrogen atoms of the amino groups would create regions of high negative electrostatic potential, making them primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential, marking them as sites for nucleophilic attack.

Fukui Functions: These functions are used within Density Functional Theory (DFT) to identify the most reactive sites in a molecule. researchgate.net By analyzing the change in electron density as an electron is added or removed, Fukui functions can pinpoint the atoms most likely to accept or donate electrons, thus predicting the sites for nucleophilic and electrophilic attack, respectively.

Based on the known effects of the substituent groups, a predictive analysis of the reactive sites can be summarized. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups that donate electron density to the aromatic ring, particularly at the ortho and para positions. The fluorine atoms (-F) are deactivating due to their high electronegativity (inductive effect) but also act as weak ortho, para directors due to resonance effects. In this compound, these competing effects would create a nuanced reactivity map.

Table 1: Predicted Reactive Sites in this compound

| Site Type | Atom/Region | Rationale |

| Nucleophilic | Nitrogen atoms (of -NH₂) | High electron density due to lone pairs; strong activating groups. |

| Oxygen atom (of -OH) | High electron density due to lone pairs; strong activating group. | |

| Carbon C5 | Position is ortho to the C4-amino group and para to the C2-fluoro, likely an electron-rich site. | |

| Electrophilic | Hydrogen atoms (of -OH and -NH₂) | Electron-deficient due to bonding with highly electronegative O and N atoms. |

| Carbon C2 and C6 | Directly bonded to electronegative fluorine atoms, leading to reduced electron density. |

Intramolecular hydrogen bonds play a critical role in determining the conformation and stability of a molecule. marquette.edunih.gov In this compound, the proximity of the hydroxyl, amino, and fluorine substituents allows for the formation of several potential intramolecular hydrogen bonds. These interactions can significantly influence the molecule's planarity and chemical properties.

Computational modeling, often using DFT, can predict the geometry and strength of these hydrogen bonds. Studies on related molecules, such as other substituted phenols and anilines, demonstrate that hydrogen bonds between an ortho-hydroxyl group and an adjacent substituent are common. nih.gov For instance, in 4-amino-2,6-dichlorophenol (B1218435), O—H⋯N hydrogen bonds are observed in the crystal structure, forming distinct structural motifs. nih.gov Similarly, proton transfer complexes can be stabilized by strong hydrogen bonds between donor and acceptor groups. mdpi.com

In this compound, the following intramolecular hydrogen bonds are predicted to be possible:

An O-H···F bond between the hydroxyl group at C1 and the fluorine atom at C2.

An N-H···O bond between the amino group at C3 and the hydroxyl group at C1.

An N-H···F bond between the amino group at C4 and a fluorine atom.

The presence and strength of these bonds would dictate the preferred rotational orientation of the hydroxyl and amino groups, likely enforcing a more planar molecular structure. The stability gained from these interactions can be quantified computationally by comparing the energies of different conformers.

Table 2: Predicted Intramolecular Hydrogen Bonds in this compound

| Donor | Acceptor | Predicted Type | Expected Influence |

| O-H (at C1) | F (at C2) | Strong | Stabilizes a planar conformation; influences acidity of the phenolic proton. |

| N-H (at C3) | O (from C1-OH) | Moderate | Restricts rotation of the amino group; enhances molecular planarity. |

| N-H (at C4) | F (at C2 or C6) | Weak | May contribute to overall conformational stability depending on geometry. |

Transition state analysis is a computational method used to study the energy barriers and pathways of chemical reactions. By identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate—chemists can predict reaction rates and understand mechanisms. osti.govweizmann.ac.il

While no specific transition state analyses for reactions involving this compound are documented, studies on related compounds provide a framework for how such transformations could be modeled. For example, the regioselective difunctionalization of 2,6-difluorophenols has been shown to proceed through a sequence involving a marquette.edumarquette.edu sigmatropic dearomatization, followed by Michael addition and rearomatization. kyoto-u.ac.jp Computational analysis of this type of reaction would involve locating the transition states for the sigmatropic rearrangement and the subsequent nucleophilic attack.

Theoretical methods like DFT and reactive force fields (e.g., ReaxFF) are employed to model reaction pathways and calculate activation energies. osti.gov These simulations can map the entire energy landscape of a reaction, revealing the most favorable mechanism. For a hypothetical reaction involving this compound, such as electrophilic aromatic substitution, computational chemists would model the formation of the sigma complex (the intermediate) and calculate the energy of the transition state leading to it. The influence of the four substituents (-OH, -NH₂, -F) on the stability of this intermediate would be critical in determining the reaction's outcome.

Chemical Reactivity and Derivatization Strategies for 3,4 Diamino 2,6 Difluorophenol

Reactions Involving the Amino Functionalities

The two amino groups at the 3- and 4-positions of the aromatic ring are primary sites for a variety of chemical transformations. Their nucleophilicity is influenced by the electronic effects of the other substituents on the ring.

The amino groups of 3,4-diamino-2,6-difluorophenol can readily undergo acylation reactions with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The relative reactivity of the two amino groups can be influenced by steric hindrance and the electronic environment.

Alkylation of the amino groups can be achieved using alkyl halides or other alkylating agents. These reactions can lead to the formation of mono- and di-alkylated products at each amino position. The degree of alkylation can be controlled by the reaction conditions, including the stoichiometry of the reactants and the nature of the solvent and base used. For instance, direct C-H alkylation of related heterocyclic compounds has been achieved using photoredox catalysis, a method that could potentially be adapted for the alkylation of this compound. rsc.org

| Reaction Type | Reagent Class | Expected Product |

| Acylation | Acid Chlorides, Anhydrides | N,N'-diacyl-3,4-diamino-2,6-difluorophenol |

| Alkylation | Alkyl Halides | N,N'-dialkyl-3,4-diamino-2,6-difluorophenol |

The primary amino groups of this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). wjpsonline.com These reactions typically proceed under mild conditions, often with acid or base catalysis, and involve the formation of a carbinolamine intermediate followed by dehydration. wjpsonline.com The resulting di-imine derivatives can be stable compounds with applications in coordination chemistry and as intermediates for the synthesis of other heterocyclic systems. The reaction of diamines with aldehydes can lead to the formation of macrocyclic structures if a suitable dialdehyde (B1249045) is used. The synthesis of Schiff bases from various diamines and aldehydes has been widely reported, highlighting the versatility of this reaction. researchgate.netdergipark.org.trnih.gov

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product Type | Reaction Condition |

| This compound | Benzaldehyde | Di-imine (Schiff Base) | Methanol (B129727), reflux |

| This compound | Acetone | Di-imine (Schiff Base) | Acid catalyst |

The aromatic amino groups of this compound can be converted to diazonium salts through reaction with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. These resulting bis-diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations, known as Sandmeyer-type reactions. These reactions allow for the introduction of a wide range of substituents onto the aromatic ring, including halogens, cyano, hydroxyl, and nitro groups, by reacting the diazonium salt with the appropriate copper(I) salt or other reagents.

| Reaction | Reagent | Expected Product |

| Diazotization | NaNO₂, HCl (0-5 °C) | 2,6-Difluoro-3,4-bis(diazonium)phenol dichloride |

| Sandmeyer (Halogenation) | CuCl / CuBr | 3,4-Dichloro-2,6-difluorophenol / 3,4-Dibromo-2,6-difluorophenol |

| Sandmeyer (Cyonation) | CuCN | 3,4-Dicyano-2,6-difluorophenol |

Reactions Involving the Hydroxyl Functionality

The phenolic hydroxyl group in this compound is another key site for chemical modification. Its acidity and nucleophilicity are modulated by the fluorine atoms and the amino groups on the ring.

The hydroxyl group can be converted into an ether through the Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide ion, followed by reaction with an alkyl halide. Alternatively, other etherification methods can be employed.

Esterification of the phenolic hydroxyl group can be readily achieved by reaction with acid chlorides or anhydrides in the presence of a base, or by using carboxylic acids under acidic conditions (Fischer esterification), although the latter is less common for phenols.

| Reaction Type | Reagent | Expected Product |

| Etherification | Alkyl Halide, Base | 3,4-Diamino-2,6-difluoroalkoxybenzene |

| Esterification | Acid Chloride, Base | 3,4-Diamino-2,6-difluorophenyl ester |

The phenolic hydroxyl group makes the molecule susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, oxidation can lead to the formation of quinone-type structures. The presence of electron-donating amino groups can facilitate this oxidation. For instance, the oxidative polymerization of 2,6-difluorophenol (B125437) has been reported to yield poly(2,6-difluoro-1,4-phenylene oxide). sigmaaldrich.com While the amino groups in the target molecule would likely complicate this specific polymerization, it highlights the reactivity of the phenolic moiety in related fluorinated compounds.

| Oxidizing Agent | Expected Product Class |

| Mild Oxidizing Agent | Quinone-imine derivatives |

| Strong Oxidizing Agent | Ring-opened products / Complex polymers |

Reactions Involving the Fluorine Substituents

The presence of two fluorine atoms on the aromatic ring of this compound significantly influences its reactivity. These electron-withdrawing groups activate the ring towards certain transformations while also offering sites for substitution.

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions

The fluorine atoms in this compound are susceptible to nucleophilic aromatic substitution (SNAr), a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. The strong electron-withdrawing nature of fluorine, coupled with its ability to stabilize the intermediate Meisenheimer complex, makes it a good leaving group in SNAr reactions, especially when activated by other electron-wthdrawing groups. In the context of this molecule, the amino and hydroxyl groups are electron-donating, which would typically deactivate the ring towards nucleophilic attack. However, under specific conditions and with potent nucleophiles, substitution can be achieved.

Research in related fluorinated aromatic compounds has shown that the success of SNAr reactions is highly dependent on the reaction conditions and the nature of the nucleophile. For instance, in the synthesis of high-performance polymers, similar fluorinated monomers undergo SNAr reactions with phenoxides to form ether linkages.

Table 1: Factors Influencing SNAr Reactions on Fluorinated Aromatic Compounds

| Factor | Description | Impact on Reactivity |

| Nucleophile Strength | The reactivity of the incoming nucleophile. | Stronger nucleophiles, such as alkoxides and thiolates, generally lead to higher reaction rates. |

| Solvent | The polarity and aprotic/protic nature of the solvent. | Polar aprotic solvents like DMSO, DMF, and NMP are often preferred as they can solvate the cation without deactivating the nucleophile. |

| Temperature | The reaction temperature. | Higher temperatures are typically required to overcome the activation energy of the reaction. |

| Leaving Group | The nature of the halide being displaced. | Fluorine is a highly effective leaving group in many SNAr reactions due to the high electronegativity which polarizes the C-F bond. |

Defluorination Studies

Defluorination, the removal of fluorine atoms from a molecule, is a significant area of research due to the environmental persistence of some organofluorine compounds. While specific defluorination studies on this compound are not extensively documented in publicly available literature, general methods for the hydrodefluorination (HDF) of fluorinated aromatics can be considered. These methods often involve catalytic processes using transition metals.

For example, studies on the hydrodefluorination of fluoroaromatics have demonstrated the efficacy of palladium-based catalysts in the presence of a hydrogen source. The reactivity in such processes is influenced by the electronic environment of the C-F bond. The electron-donating amino and hydroxyl groups in this compound would likely increase the electron density at the fluorine-bearing carbons, making reductive cleavage more challenging compared to fluoroaromatics with electron-withdrawing substituents.

Cyclization Reactions for Heterocyclic Compound Synthesis

The arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. The adjacent amino groups, as well as the amino and hydroxyl groups, can participate in cyclization reactions with suitable reagents.

Formation of Nitrogen-Containing Heterocycles (e.g., quinazolines, pyrimidines, benzoxazoles)

The 1,2-diamino functionality on the benzene (B151609) ring is a classic motif for the synthesis of nitrogen-containing heterocycles. For instance, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles. While specific examples with this compound are not readily found, the general reactivity pattern is well-established.

The synthesis of benzoxazoles could potentially be achieved through the reaction of the 4-amino and 3-hydroxyl groups (after a hypothetical rearrangement or if starting from a different isomer, as the provided name is 3,4-diamino...phenol (B47542), implying the OH is at position 1). Assuming the structure allows for the interaction between an amino and a hydroxyl group, condensation with aldehydes or carboxylic acids would yield the benzoxazole (B165842) ring system. The fluorine atoms would remain on the newly formed heterocyclic structure, potentially imparting unique properties such as increased thermal stability or altered biological activity.

Synthesis of Polycyclic Systems

The difunctional nature of this compound also lends itself to the construction of larger polycyclic systems. Through multi-step synthetic sequences, the amino and hydroxyl groups can be used as anchor points to build additional rings. For example, condensation reactions with diketones or other bifunctional electrophiles could lead to the formation of complex, fused aromatic structures. The resulting polycyclic compounds would be highly fluorinated, a feature that is often sought after in materials science for applications requiring high thermal and chemical stability.

Polymerization and Oligomerization Potential

The presence of multiple reactive sites makes this compound a promising monomer for the synthesis of high-performance polymers and oligomers. The amino and hydroxyl groups can participate in step-growth polymerization reactions.

For example, the amino groups can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas. The hydroxyl group can react with diacyl chlorides to form polyesters or participate in nucleophilic substitution reactions to form polyethers. The fluorine substituents on the polymer backbone would be expected to enhance properties such as thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant.

Table 2: Potential Polymerization Reactions of this compound

| Polymer Type | Co-monomer | Resulting Linkage | Potential Polymer Properties |

| Polyamide | Diacyl chloride (e.g., terephthaloyl chloride) | Amide | High thermal stability, good mechanical strength. |

| Polyurea | Diisocyanate (e.g., methylene (B1212753) diphenyl diisocyanate) | Urea | Good elasticity and abrasion resistance. |

| Polyether | Activated dihalide (e.g., 4,4'-difluorobenzophenone) | Ether | Excellent thermal and oxidative stability, high toughness. |

| Polybenzimidazole | Dicarboxylic acid (e.g., isophthalic acid) | Imidazole | Exceptional thermal and chemical stability. |

The resulting polymers would be of interest for applications in aerospace, electronics, and filtration membranes, where high performance under demanding conditions is a critical requirement. Further research into the polymerization behavior of this fluorinated monomer could unlock new materials with tailored properties.

As a Monomer in Polymer Chemistry

A comprehensive search of scientific databases and patent literature did not yield any specific examples of this compound being utilized as a monomer in polymer chemistry. The unique structure of this compound, featuring two amino groups and a hydroxyl group on a difluorinated benzene ring, suggests its potential as a building block for various polymer architectures, such as polybenzoxazoles or other high-performance polymers. However, at present, there are no published studies detailing its homopolymerization or copolymerization.

Formation of Poly(phenylene oxide) Analogues

Similarly, there is no available research demonstrating the use of this compound in the formation of poly(phenylene oxide) (PPO) analogues. The synthesis of PPOs typically involves the oxidative coupling of substituted phenols. While the hydroxyl group on this compound could theoretically undergo such a reaction, the presence and positioning of the amino and fluoro substituents would significantly influence the reactivity of the phenol and the properties of the resulting polymer. The electron-donating amino groups and electron-withdrawing fluorine atoms present a complex electronic environment that may complicate traditional oxidative polymerization pathways. Without experimental data, any discussion on its role in forming PPO analogues would be purely speculative.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential of this compound as a monomer in polymer synthesis.

Applications of 3,4 Diamino 2,6 Difluorophenol As a Precursor in Advanced Chemical Synthesis and Materials Science

Building Block for Complex Organic Synthesis

The reactivity of the vicinal amino groups, the nucleophilicity of the hydroxyl group, and the influence of the electron-withdrawing fluorine atoms allow for the construction of a variety of complex molecular frameworks.

The incorporation of fluorine atoms into organic dyes and fluorescent probes is a well-established strategy for enhancing their photophysical properties, such as photostability and fluorescence quantum yield. researchgate.netnih.gov The synthesis of fluorinated small molecules can lead to significant improvements in the quality and efficiency of their applications. nih.gov Fluorine's inclusion can improve cell permeability, solubility, and resistance to photobleaching. researchgate.netnih.gov While direct synthesis pathways starting from 3,4-Diamino-2,6-difluorophenol are not extensively detailed in the provided results, its structure is analogous to monomers used in creating fluorescent polymers. For instance, fluorinated backbones in dye scaffolds like BODIPY, rhodamine, and cyanine (B1664457) have been shown to enhance their optical properties. nih.gov The diamino functionality of the title compound provides reactive sites for building complex dye structures, while the fluorine atoms can tune the electronic and photophysical characteristics of the final molecule.

The vicinal diamine moiety on the this compound core is ideal for synthesizing complex ligands for metal-catalyzed reactions. These diamine units can react with various electrophiles to form Schiff bases, amides, or other coordination sites. The resulting ligands can chelate to metal centers, forming stable complexes used in various catalytic processes. For example, palladium(0)-catalyzed organozinc chemistry has been employed in the synthesis of 2,4-diamino-6-arylmethylquinazolines, demonstrating the utility of diamino-substituted aromatics in building complex heterocyclic systems relevant to catalysis and medicinal chemistry. nih.gov The fluorine atoms on the phenol (B47542) ring can modulate the electronic properties of the metal center, influencing the catalyst's activity, selectivity, and stability.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered assemblies from smaller molecular components. frontiersin.org this compound is an excellent candidate for designing such architectures. Its amino and hydroxyl groups are potent hydrogen bond donors and acceptors, capable of forming predictable and robust intermolecular networks. The fluorine atoms can also participate in weaker hydrogen bonds and influence the packing of the molecules. The formation of dynamic, self-assembling architectures is a powerful method for creating materials with sophisticated functions. frontiersin.org The principles of using acid/base pairs and specific functional groups to guide the formation of cocrystals and molecular salts can be applied to derivatives of this compound. mdpi.com By combining it with complementary molecules, such as dicarboxylic acids or other hydrogen-bonding partners, it is possible to create intricate one-, two-, or three-dimensional supramolecular structures. mdpi.com

Role in Materials Science

In materials science, this compound serves as a key monomer for producing polymers with exceptional properties, driven by the introduction of fluorine and the formation of stable heterocyclic rings during polymerization.

The compound is a critical precursor for two major classes of high-performance polymers: polyimides (PIs) and polybenzoxazoles (PBOs). These materials are sought after in the aerospace, electronics, and automotive industries for their outstanding thermal stability, chemical resistance, and mechanical strength. researchgate.net

Polyimides (PIs): Fluorinated polyimides are synthesized through a two-step polycondensation reaction. First, this compound reacts with a fluorinated dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to form a soluble polyamic acid (PAA) precursor. ukm.my This precursor is then cast into a film and thermally or chemically treated to induce cyclodehydration, forming the final, robust polyimide. ukm.my The incorporation of bulky, fluorine-containing groups like -CF3 increases the polymer's free volume, which improves solubility and optical transparency while often lowering the dielectric constant. researchgate.netukm.my

Polybenzoxazoles (PBOs): PBOs are known for their exceptional thermal and oxidative stability. researchgate.net The synthesis involves the reaction of a bis(o-aminophenol) monomer, for which this compound could be a precursor or functional analogue, with a dicarboxylic acid or its derivative. researchgate.net The reaction typically proceeds in two stages: the formation of a soluble poly(o-hydroxyamide) (PHA) precursor, followed by thermal cyclodehydration at high temperatures to form the rigid PBO structure. researchgate.net The presence of fluorine in the polymer backbone significantly enhances properties like thermal stability and chemical resistance and can lower the material's water absorption and dielectric constant. researchgate.net

Table 1: Representative Properties of Fluorinated High-Performance Polymers

| Polymer Type | Monomers | Key Properties | Potential Applications |

|---|---|---|---|

| Fluorinated Polyimide | Diamine (e.g., analogue of the title compound) + 6FDA | High thermal stability (TGA > 420°C), good solubility in organic solvents, low dielectric constant, optical transparency. researchgate.netukm.my | Flexible electronics, aerospace components, stress buffers, passivation layers. researchgate.net |

| Fluorinated Polybenzoxazole | Bis(o-aminophenol) (e.g., BAHHFP) + Dicarboxylic Acid Chloride | Excellent thermal stability (TGA up to 643°C in N2), high chemical stability, low water absorption (0.14%), high modulus. researchgate.netresearchgate.net | Heat-resistant fibers, composites, microelectronic packaging. researchgate.netresearchgate.net |

This table contains representative data from analogous fluorinated polymer systems to illustrate the expected properties.

The specific structural features of polymers derived from this compound can be harnessed to create materials with specialized functions. A prominent application is in the field of gas separation and sensing.

Polymers with high fractional free volume (FFV), often created by incorporating bulky or contorted monomer units, tend to exhibit high gas permeability. rsc.org The introduction of fluorine atoms into the polymer matrix can further enhance this property. Polyimides synthesized from specific diamines and dianhydrides have shown excellent performance in gas separation membranes. rsc.org For example, polyimides based on rigid dianhydrides and diamines with methyl substituents have demonstrated high CO2 permeability (565 Barrer) and good CO2/CH4 selectivity. rsc.org

Furthermore, functional groups can be introduced to impart specific chemical affinities. For instance, sulfonic acid-functionalized polyimides have been developed for CO2/CH4 separation. researchgate.net The sulfonic acid groups promote strong hydrogen bonding, which can increase diffusion selectivity, leading to enhanced separation performance. researchgate.net A polyimide with this functionalization showed a CO2 permeability of ~15 Barrer and a CO2/CH4 selectivity of 55 under mixed-gas conditions, outperforming standard industrial polymers. researchgate.net The diamino functionality of this compound provides a reactive handle to which such sensing or affinity-enhancing groups could be attached, paving the way for advanced gas-sensing and separation materials.

Incorporation into Liquid Crystalline Materials

Extensive research into the applications of this compound has not yielded specific evidence of its direct incorporation into liquid crystalline materials. While fluorinated compounds are of significant interest in materials science for their unique properties, the available literature does not detail the synthesis or characterization of liquid crystals derived from this particular precursor.

The field of liquid crystal research is vast, with many studies focusing on the synthesis of bent-core or calamitic liquid crystals from various aromatic amines and phenols. google.comresearchgate.net The introduction of fluorine atoms into the molecular structure is a known strategy to modify properties such as mesophase behavior, dielectric anisotropy, and viscosity. However, specific studies detailing the use of this compound for this purpose are not present in the reviewed literature.

Contribution to Fluorine Chemistry Methodology Development

The role of this compound in the development of new methodologies within fluorine chemistry appears to be more as a target molecule or a building block for larger, functional materials rather than as a reagent or a direct contributor to new synthetic methods.

Reagents for Selective Fluorination Reactions

There is no indication in the current body of scientific literature that this compound or its derivatives are employed as reagents for selective fluorination reactions. The synthesis of this compound itself involves the introduction of fluorine atoms onto an aromatic ring, but the compound is not subsequently used to fluorinate other molecules. The development of new fluorinating reagents is an active area of research, but the focus is generally on electrophilic or nucleophilic fluorine sources that are designed for broad applicability and high reactivity, a role for which this compound is not suited.

Development of New Fluorinated Building Blocks

While this compound is itself a fluorinated building block, its primary documented application is as a monomer for the synthesis of high-performance polymers, particularly polybenzoxazoles (PBOs). google.com The synthesis of fluorinated PBOs from fluorinated bis(o-aminophenol)s is a well-established strategy to create materials with low dielectric constants, high thermal stability, and improved solubility. google.comresearchgate.net These polymers are valuable in the microelectronics industry for applications such as insulating films. google.com

The development of new fluorinated building blocks is a crucial aspect of medicinal chemistry and materials science. nih.gov The introduction of fluorine can significantly alter the physical, chemical, and biological properties of a molecule. nih.govmdpi.com However, beyond its use in PBO synthesis, there is limited information on the derivatization of this compound to create a wider library of novel fluorinated building blocks for diverse applications. The synthesis of related fluorinated phenols and aminophenols is documented, but the specific contribution of the 3,4-diamino-2,6-difluoro isomer to a broader range of building blocks is not extensively covered in the available research. researchgate.netsigmaaldrich.comchemicalbook.com

Advanced Analytical Methodologies for 3,4 Diamino 2,6 Difluorophenol

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating and quantifying 3,4-Diamino-2,6-difluorophenol, ensuring its quality and enabling its study in diverse matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is essential for its accurate quantification and purity assessment.

A suitable HPLC method for this compound would typically employ a reversed-phase approach. researchgate.netnih.gov A C18 or a mixed-mode stationary phase, such as one containing both SCX and C18 moieties, can provide effective separation of aminophenol isomers and related substances. researchgate.netresearchgate.net For fluorinated compounds, specialized fluorinated stationary phases can offer alternative selectivity. researchgate.net

The mobile phase composition is a critical parameter. A typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netgoogle.com The pH of the aqueous phase is crucial for controlling the retention and peak shape of the aminophenol. For instance, a phosphate (B84403) buffer at a slightly acidic pH, such as 4.85, has been used for the separation of aminophenol isomers. researchgate.net Detection is commonly performed using a UV detector, with wavelengths around 275-285 nm being suitable for aminophenols. researchgate.netsielc.com

A representative HPLC method for the analysis of this compound is detailed in the table below.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | Mixed-mode (SCX/C18) or C18, 5 µm particle size |

| Mobile Phase | Aqueous phosphate buffer (e.g., 20mM KH2PO4, pH 4.8) and Acetonitrile (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 45 °C |

| Detection Wavelength | 285 nm |

| Injection Volume | 10 µL |